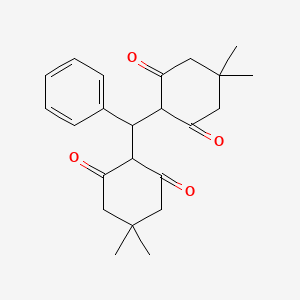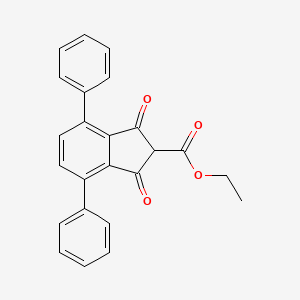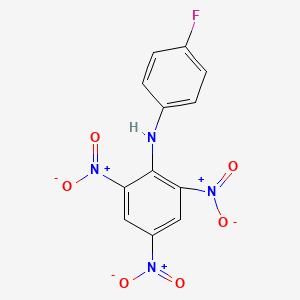
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate is a chemical compound with the molecular formula C14H19NO8 and a molecular weight of 329.307 g/mol . This compound is known for its unique structure, which includes multiple acetoxy groups and a cyanopentan-2-yl acetate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate typically involves the acetylation of a precursor compound. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups and subsequent deprotection to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetates.
科学研究应用
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring acetyl groups to nucleophilic sites on proteins and other biomolecules. This acetylation can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- (3,4,5-Trihydroxy-5-cyanopentan-2-yl) acetate
- (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) propionate
- (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) butyrate
Uniqueness
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate is unique due to its specific arrangement of acetoxy groups and the presence of a cyanopentan-2-yl acetate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
属性
CAS 编号 |
6303-61-3 |
|---|---|
分子式 |
C14H19NO8 |
分子量 |
329.30 g/mol |
IUPAC 名称 |
(3,4,5-triacetyloxy-5-cyanopentan-2-yl) acetate |
InChI |
InChI=1S/C14H19NO8/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h7,12-14H,1-5H3 |
InChI 键 |
MMUJVSPMJDQIMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966000.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B11966024.png)
![4-Methylbenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966031.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)



![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)


